tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . This compound is characterized by its tert-butyl ester group, a piperidine ring, and an oxetane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Derivative: : Piperidine is reacted with appropriate reagents to introduce the oxetane ring.
Methylation: : The piperidine derivative undergoes methylation to introduce the methyl group.
Esterification: : The resulting compound is then esterified with tert-butyl chloroformate to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the piperidine ring to its corresponding amine oxide.
Reduction: : Reduction of the oxetane ring to form a cyclobutane derivative.
Substitution: : Replacement of the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
Oxidation: : Piperidine N-oxide
Reduction: : Cyclobutane derivative
Substitution: : Various substituted piperidines
Scientific Research Applications
Tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate: is unique due to its specific structural features. Similar compounds include:
Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
Tert-Butyl 4-(oxetan-3-yl)piperidine-1-carboxylate
Tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
These compounds share the tert-butyl ester group and the oxetane ring but differ in their core structures, leading to different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[methyl(oxetan-3-yl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-5-11(6-8-16)15(4)12-9-18-10-12/h11-12H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCIRCLHTKTYFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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